3-Methoxy Dibenzosuberone

Beschreibung

BenchChem offers high-quality 3-Methoxy Dibenzosuberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy Dibenzosuberone including the price, delivery time, and more detailed information at info@benchchem.com.

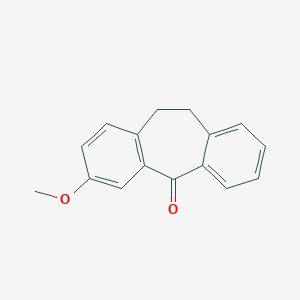

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzosuberone Scaffold

3-Methoxy Dibenzosuberone, with the chemical identifier CAS 17910-76-8, is a key organic compound featuring a dibenzosuberone core structure.[1] This tricyclic framework, consisting of two benzene rings fused to a central seven-membered ring, is a privileged scaffold in medicinal chemistry.[2] Dibenzosuberone derivatives have been successfully developed as therapeutics, most notably as tricyclic antidepressants (TCAs).[2][3] The introduction of a methoxy group at the 3-position of the dibenzosuberone structure can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of novel drug candidates.[1][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methoxy Dibenzosuberone, offering insights for its application in research and drug development.

Physicochemical Properties

The physicochemical properties of 3-Methoxy Dibenzosuberone are crucial for its handling, formulation, and role in chemical synthesis. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from the parent compound, dibenzosuberone. The presence of the methoxy group is expected to increase its polarity compared to the unsubstituted dibenzosuberone.

Table 1: Physicochemical Properties of 3-Methoxy Dibenzosuberone and Related Compounds

| Property | 3-Methoxy Dibenzosuberone | Dibenzosuberone (Parent Compound) |

| CAS Number | 17910-76-8[1] | 1210-35-1[5] |

| Molecular Formula | C₁₆H₁₄O₂[4][6] | C₁₅H₁₂O[5] |

| Molecular Weight | 238.29 g/mol [6] | 208.26 g/mol [5] |

| Appearance | Expected to be a solid | Yellow solid[7] |

| Melting Point | Not available | 32-34 °C[7][8] |

| Boiling Point | Not available | 378.3 °C at 760 mmHg[8] |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. Insoluble in water.[9] | Insoluble in water.[7] |

| Storage | 2-8°C Refrigerator[6] | Store below +30°C[7] |

Synthesis of 3-Methoxy Dibenzosuberone

The synthesis of dibenzosuberone and its derivatives typically involves an intramolecular Friedel-Crafts acylation of a diaryl carboxylic acid. This classical approach provides a reliable method for the construction of the tricyclic ring system. The following protocol outlines a probable synthetic route to 3-Methoxy Dibenzosuberone, based on established chemical principles.

Proposed Synthetic Workflow

Sources

- 1. CAS 17910-76-8: 3-Methoxy Dibenzosuberone | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Methoxy Dibenzosuberone | 17910-76-8 [smolecule.com]

- 5. Dibenzosuberone (CAS 1210-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. Dibenzosuberone | CAS#:1210-35-1 | Chemsrc [chemsrc.com]

- 9. OEM Dibenzosuberenone (5-Dibenzosuberenone) Manufacturer and Supplier | Jingye [jingyepharma.com]

The Enigmatic Core: A Technical Guide to the Biological Activity of 3-Methoxy Dibenzosuberone

For the attention of researchers, scientists, and drug development professionals, this guide delves into the core biological activities of 3-Methoxy Dibenzosuberone. Eschewing rigid templates, this document is structured to logically unfold the scientific narrative of this intriguing molecule, from its foundational chemistry to its potential therapeutic applications and the experimental methodologies required for its investigation.

Introduction: The Significance of the Dibenzosuberone Scaffold

The dibenzosuberone framework, a tricyclic structure composed of two benzene rings fused to a central seven-membered ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are well-established as potent pharmacological agents, most notably as tricyclic antidepressants (TCAs).[2][3] The parent compound, dibenzosuberone, serves as a key intermediate in the synthesis of widely prescribed drugs like Amitriptyline.[4] The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological activity, opening avenues for the development of novel therapeutics for a range of conditions, including depression, anxiety disorders, and even cancer.[5][6] This guide focuses specifically on the 3-methoxy substituted derivative, exploring how this modification may influence its biological profile.

Chemical Identity and Synthesis

3-Methoxy Dibenzosuberone, with the chemical formula C₁₆H₁₄O₂, is characterized by a methoxy group (-OCH₃) at the 3-position of the dibenzosuberone core.[7] This methoxy group is expected to increase the polarity of the molecule compared to the unsubstituted dibenzosuberone, which can influence its solubility and chemical reactivity.[7]

The synthesis of dibenzosuberone derivatives often involves multi-step processes. While specific synthesis routes for 3-Methoxy Dibenzosuberone are not extensively detailed in publicly available literature, a general approach can be extrapolated from the synthesis of related compounds. A common strategy involves the functionalization of the dibenzosuberone core. For instance, the synthesis of novel dibenzosuberone derivatives with potential antidepressant activity has been achieved through reactions like regioselective bromination followed by the introduction of side chains via a Grignard reaction.[1][8]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for generating biologically active derivatives from a 3-methoxy dibenzosuberone precursor, based on established chemical methodologies for related compounds.

Caption: Proposed synthetic pathways for derivatizing 3-Methoxy Dibenzosuberone.

Part 1: Potential as a Tricyclic Antidepressant

The dibenzosuberone scaffold is the cornerstone of many TCAs.[3] These drugs primarily exert their therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Proposed Mechanism of Action

It is hypothesized that 3-Methoxy Dibenzosuberone, or more likely, its derivatives bearing an amino side chain, could function as a norepinephrine and serotonin reuptake inhibitor. The tricyclic structure would provide the necessary conformation to bind to the respective monoamine transporters. The 3-methoxy group might influence the binding affinity and selectivity for these transporters.

Caption: Hypothesized mechanism of action for a 3-Methoxy Dibenzosuberone derivative as a TCA.

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Inhibition Assay

To validate the antidepressant potential, a crucial first step is to determine the compound's affinity for the serotonin transporter.

Objective: To quantify the inhibitory activity of 3-Methoxy Dibenzosuberone derivatives on the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]-Citalopram (a radiolabeled ligand for hSERT)

-

Test compounds (3-Methoxy Dibenzosuberone derivatives)

-

Fluoxetine (positive control)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

Microplates (96-well)

-

Filtration apparatus and glass fiber filters

-

Liquid scintillation counter

Methodology:

-

Cell Preparation: Culture HEK293-hSERT cells to confluency. On the day of the assay, harvest the cells and prepare a cell membrane suspension.

-

Assay Setup: In a 96-well microplate, add the assay buffer, [³H]-Citalopram, and varying concentrations of the test compound or control.

-

Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Citalopram (IC₅₀ value).

Part 2: Potential as an Anticancer Agent

Emerging research has highlighted the anticancer potential of various dibenzosuberone derivatives.[5] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and microtubule dynamics.[6]

Proposed Mechanism of Action

The planar, aromatic nature of the dibenzosuberone scaffold suggests that it could act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting DNA replication and transcription. Alternatively, similar to other methoxy-substituted stilbene derivatives, it might interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[6] The presence and position of the methoxy group can significantly influence this activity.[9]

Caption: Potential mechanisms for the anticancer activity of 3-Methoxy Dibenzosuberone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity, a fundamental experiment is to determine the compound's effect on the viability of cancer cell lines.

Objective: To evaluate the cytotoxic effect of 3-Methoxy Dibenzosuberone on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, U87)[6]

-

Normal human cell line (e.g., HEK293) for assessing selectivity[6]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Methodology:

-

Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Methoxy Dibenzosuberone (and/or its derivatives) for a specified duration (e.g., 48 hours).[10] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Structure-Activity Relationship (SAR) Insights

Table 1: Hypothetical Structure-Activity Relationship for 3-Methoxy Dibenzosuberone Derivatives

| Position of Substitution | Type of Substituent | Predicted Impact on Antidepressant Activity | Predicted Impact on Anticancer Activity |

| 5 | Dimethylaminopropylidene | Likely essential for transporter binding | May contribute to cytotoxicity |

| 7 | Bromo | May enhance potency | May enhance cytotoxicity |

| 2, 8 | Methyl | May alter selectivity and metabolism | Could influence binding to target |

| 3 | Methoxy (the focus compound) | Modulates polarity and potential for H-bonding | Could be critical for target interaction |

Conclusion and Future Directions

3-Methoxy Dibenzosuberone represents a compelling, yet underexplored, chemical entity. Its structural similarity to known psychoactive and anticancer agents strongly suggests a rich biological activity profile waiting to be elucidated. The presence of the 3-methoxy group provides a key point of differentiation from the parent dibenzosuberone, likely influencing its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Methoxy Dibenzosuberone derivatives. In-depth mechanistic studies, including target identification and validation, are crucial. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models will be necessary to translate the in vitro findings into potential therapeutic applications. The technical guide provided herein offers a foundational framework for initiating such investigations.

References

-

Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones. Retrieved from [Link]

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

ResearchGate. (2016, October 25). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

-

MDPI. (2005, December 31). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

PubMed. (2017). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Retrieved from [Link]

-

PubMed. (2010, June 10). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Retrieved from [Link]

-

ResearchGate. (2018, September 11). (PDF) Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Retrieved from [Link]

-

Frontiers. (2023, July 24). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

-

PubMed. (2014, May 14). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Retrieved from [Link]

-

ResearchGate. (2016, August 7). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 19). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 28). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 25). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

-

PubMed Central. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]

-

PubMed. (2007, March 28). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

MDPI. (2026, January 10). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]

-

njppp. (n.d.). An experimental study evaluating antidepressant activity of methanolic leaf and fruit pulp extracts of Aegle marmelos in Wistar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, November 15). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

-

PubMed. (2005, December 31). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Retrieved from [Link]

-

MDPI. (2024, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2017, March 25). Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. Retrieved from [Link]

-

PubMed. (2013, December 15). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Retrieved from [Link]

-

Arkivoc. (n.d.). On the syntheses of dibenzosuberenone and 2,8-dimethyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, May 1). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Retrieved from [Link]

-

Research Journal of Pharmacognosy and Phytochemistry. (2023). A Review on Medicinal Herbs with Potential Anti-Depressant Activities. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 17910-76-8: 3-Methoxy Dibenzosuberone | CymitQuimica [cymitquimica.com]

- 8. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy Dibenzosuberone solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy Dibenzosuberone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 3-Methoxy Dibenzosuberone, a derivative of the dibenzosuberone scaffold, presents a unique physicochemical profile that warrants a thorough investigation of its solubility.[1] This guide provides a comprehensive framework for researchers and drug development professionals to characterize the aqueous and organic solubility of this compound. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols for both thermodynamic and kinetic solubility determination, and analyze the key factors—pH, temperature, and solid-state form—that modulate this essential property. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for pre-formulation and formulation development.

Introduction: The Central Role of Solubility

3-Methoxy Dibenzosuberone (CAS: 17910-76-8) is a polycyclic aromatic compound featuring a dibenzosuberone framework with a methoxy group substitution.[2] This structural modification, specifically the addition of the polar methoxy group, is anticipated to influence its solubility profile compared to its non-methoxylated parent compound, Dibenzosuberone.[1][2] Dibenzosuberone is known to be practically insoluble in water, a characteristic that often poses significant challenges in drug development.[3][4] Understanding the precise solubility of 3-Methoxy Dibenzosuberone is therefore not merely an academic exercise; it is a fundamental prerequisite for advancing the molecule through the development pipeline. Poor aqueous solubility can lead to low absorption, inadequate bioavailability, and high inter-patient variability, ultimately hindering clinical success.[5]

This guide will provide the necessary protocols and theoretical background to rigorously assess the solubility of 3-Methoxy Dibenzosuberone, enabling informed decisions in salt selection, formulation design, and overall development strategy.

Physicochemical Profile of 3-Methoxy Dibenzosuberone

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| Chemical Name | 10,11-Dihydro-3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one | [2] |

| CAS Number | 17910-76-8 | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Structure | A dibenzosuberone core with a methoxy (-OCH₃) group at the 3-position. | [1] |

| Predicted Polarity | The methoxy group increases polarity compared to the parent Dibenzosuberone. | [2] |

| Parent Compound | Dibenzosuberone (CAS: 1210-35-1) | [3] |

| Parent Solubility | Insoluble in water (0.03 g/L reported for Dibenzosuberone). | [4] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two primary types of solubility measurements, as they provide different, yet complementary, insights relevant to different stages of drug discovery.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent for an extended period (typically >24 hours). This is the gold-standard measurement for pre-formulation.

-

Kinetic Solubility is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[7] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, but it often overestimates the true thermodynamic solubility.[8]

The choice between these assays depends on the development stage. Early screening relies on the speed of kinetic assays, while later-stage development demands the accuracy of thermodynamic measurements.

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the solubility of 3-Methoxy Dibenzosuberone.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium solubility and is the definitive measure for regulatory submissions and formulation design.[6]

Causality: The core principle is to create a saturated solution by ensuring an excess of solid material is present during a prolonged equilibration period. This allows the system to reach its lowest energy state, reflecting true thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 3-Methoxy Dibenzosuberone (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, 50 mM phosphate buffer pH 7.4) in a glass vial. A visible excess of solid must remain at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For validation, it is advisable to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved 3-Methoxy Dibenzosuberone using a validated analytical method, such as HPLC-UV.[10]

-

Validation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage assessment and relies on detecting light scattering from precipitated particles.[11][12]

Causality: This assay determines the concentration at which a compound, rapidly introduced from a DMSO solution into an aqueous buffer, begins to precipitate. The onset of precipitation is detected by an increase in light scattering (nephelometry) or turbidity.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Methoxy Dibenzosuberone (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[7]

-

Measurement: Measure the light scattering in each well using a microplate nephelometer (e.g., at 635 nm).[12]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background.

Analytical Finish: A Validated HPLC-UV Method

Accurate quantification is paramount for any solubility assay. A reverse-phase HPLC method is standard for this purpose.[13]

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% trifluoroacetic acid or formic acid. For example, a gradient from 30% to 90% ACN over 10 minutes.

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength appropriate for the chromophore of 3-Methoxy Dibenzosuberone (a starting point would be ~230-254 nm).[15]

-

Quantification: Generate a standard curve using known concentrations of 3-Methoxy Dibenzosuberone. The concentration of the samples from the solubility assay is then determined by interpolating their peak areas against this curve.

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[13]

Key Factors Influencing Solubility

The solubility of a compound is not a single value but is dependent on several environmental and physical factors.

Effect of pH

The solubility of ionizable compounds is highly pH-dependent.[16] 3-Methoxy Dibenzosuberone lacks strongly acidic or basic functional groups. The ketone and ether moieties are generally considered neutral in the physiological pH range. Therefore, its solubility is expected to be largely independent of pH.[17] However, this must be experimentally verified.

Experimental Approach: Perform the thermodynamic shake-flask solubility assay using a series of buffers across a relevant pH range (e.g., pH 2.0, pH 5.0, pH 7.4, and pH 9.0). A flat solubility profile across this range would confirm its neutral character.[18]

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[5] This relationship is described by the van 't Hoff equation and is a critical consideration for manufacturing processes and understanding in vivo performance, as body temperature (37°C) differs from ambient storage conditions.[19][20]

Experimental Approach: Conduct the thermodynamic shake-flask assay at a minimum of two temperatures, for instance, room temperature (25°C) and physiological temperature (37°C).[9] A significant increase in solubility at the higher temperature would indicate an endothermic dissolution process.

Impact of Solid-State Properties (Polymorphism)

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[21] Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility.[22][23] The least stable polymorph is generally the most soluble.

Causality: A metastable polymorph has higher free energy than the stable form. This higher energy state translates to a lower energy barrier for dissolution, resulting in higher apparent solubility. However, over time, the metastable form may convert to the more stable, less soluble form, which can have disastrous consequences for a drug product's shelf life and bioavailability.[24] Therefore, identifying and controlling the polymorphic form is a regulatory requirement and a scientific necessity.[25]

Recommended Characterization:

-

X-Ray Powder Diffraction (XRPD): To identify the crystal form.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

Conclusion

Characterizing the solubility profile of 3-Methoxy Dibenzosuberone is a multi-faceted process that forms the bedrock of its pharmaceutical development. By employing the rigorous thermodynamic and kinetic protocols outlined in this guide, researchers can generate the high-quality data needed to understand and overcome potential biopharmaceutical challenges. A comprehensive assessment must include an investigation into the effects of pH and temperature, and crucially, a thorough characterization of the solid-state form to mitigate risks associated with polymorphism. This systematic approach will enable the rational design of formulations that ensure consistent and effective delivery of 3-Methoxy Dibenzosuberone.

References

-

Cheméo. Chemical Properties of Dibenzosuberone (CAS 1210-35-1). [Link]

-

Chemsrc. Dibenzosuberone | CAS#:1210-35-1. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

PubMed. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Fiveable. pH and Solubility - AP Chem. [Link]

-

Veeprho. Effect of Polymorphism Formulations. [Link]

-

Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

-

Acta Chimica Slovaca. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

YouTube. 17.6 pH Effects on Solubility | General Chemistry. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

ResearchGate. (PDF) High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Journal of Chemical and Pharmaceutical Research. Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

-

ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. [Link]

-

Farmacia Journal. hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

-

PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. [Link]

-

MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

-

Open Access Journals. Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

-

Journal of Drug Delivery and Therapeutics. Development and Validation of RP-HPLC Method for Desoximetasone in Bulk and Cream Formulation. [Link]

Sources

- 1. Buy 3-Methoxy Dibenzosuberone | 17910-76-8 [smolecule.com]

- 2. CAS 17910-76-8: 3-Methoxy Dibenzosuberone | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Dibenzosuberone | CAS#:1210-35-1 | Chemsrc [chemsrc.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. asianpubs.org [asianpubs.org]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. rheolution.com [rheolution.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. jddtonline.info [jddtonline.info]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 18. youtube.com [youtube.com]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jocpr.com [jocpr.com]

- 24. veeprho.com [veeprho.com]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzosuberone scaffold represents a privileged core in medicinal chemistry, most notably as the foundational structure for a class of tricyclic antidepressants (TCAs). This technical guide focuses on the 3-methoxy substituted derivatives and analogs of dibenzosuberone, providing a comprehensive overview of their synthesis, chemical properties, and biological activities. We will delve into detailed experimental protocols, explore the underlying principles of their mechanisms of action, and present key analytical data to support researchers in the fields of drug discovery and development. This guide is intended to be a practical resource, bridging foundational knowledge with actionable laboratory insights.

Introduction: The Dibenzosuberone Core and the Significance of Methoxy Substitution

Dibenzosuberone, chemically known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone that has served as a versatile starting material for a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for interacting with various biological targets. The most prominent application of the dibenzosuberone core has been in the development of TCAs, such as amitriptyline and nortriptyline, which have been mainstays in the treatment of major depressive disorder for decades.[3][4] These compounds primarily exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft.[5]

The introduction of a methoxy group at the 3-position of the dibenzosuberone ring can significantly influence the molecule's physicochemical and pharmacological properties. The methoxy group, being an electron-donating group, can alter the electron density of the aromatic system, potentially impacting receptor binding affinity and metabolic stability. Furthermore, its presence can affect the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the impact of this substitution is crucial for the rational design of novel dibenzosuberone-based therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for 3-Methoxy Dibenzosuberone and its Analogs

The synthesis of the 3-methoxy dibenzosuberone core and its subsequent derivatization can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of the 3-Methoxy Dibenzosuberone core.

Rationale for Experimental Choices:

-

Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry. The use of a strong Lewis acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), facilitates the intramolecular cyclization of the carboxylic acid onto the second aromatic ring to form the seven-membered ring of the dibenzosuberone core.

-

Starting Material Selection: The choice of 3-methoxyphenylacetic acid and a suitable phenethyl halide derivative allows for the regioselective introduction of the methoxy group at the desired 3-position.

Synthesis of Amitriptyline Analogs from the 3-Methoxy Dibenzosuberone Core

A primary application of the dibenzosuberone scaffold is the synthesis of amitriptyline and its analogs. The general strategy involves the addition of a Grignard reagent to the ketone, followed by dehydration.

Experimental Protocol: Synthesis of a 3-Methoxy Amitriptyline Analog

This protocol is adapted from the known synthesis of amitriptyline and its derivatives.[3][4]

Step 1: Grignard Reaction

-

Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated by gentle heating.

-

Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0°C.

-

Addition of the Ketone: Slowly add a solution of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Dehydration

-

Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxy amitriptyline analog.

Figure 2: General synthetic scheme for a 3-methoxy amitriptyline analog.

Characterization of 3-Methoxy Dibenzosuberone Derivatives

The structural elucidation and confirmation of purity of synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations for 3-Methoxy Dibenzosuberone Core |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons around δ 3.8 ppm. Aliphatic protons of the cycloheptene ring appearing as multiplets in the upfield region. |

| ¹³C NMR | Carbonyl carbon signal around δ 200 ppm. Aromatic carbon signals in the range of δ 120-160 ppm. A signal for the methoxy carbon around δ 55 ppm. Aliphatic carbon signals in the upfield region. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (for C₁₆H₁₄O₂, M.W. = 238.29 g/mol ).[2] Characteristic fragmentation patterns can provide further structural information. |

| IR Spec. | A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. C-O stretching vibrations for the methoxy group. Aromatic C-H and C=C stretching vibrations. |

Chromatographic and Physical Analysis

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Biological Activity and Mechanism of Action

The biological activity of 3-methoxy dibenzosuberone derivatives is expected to be in line with that of other tricyclic antidepressants, primarily acting as inhibitors of monoamine reuptake.

Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition

The prevailing hypothesis for the antidepressant effect of TCAs is their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[5] This action increases the concentration of these neurotransmitters in the synapse, leading to enhanced neurotransmission.

Figure 3: Simplified signaling pathway of TCA action.

Structure-Activity Relationships (SAR)

While specific SAR data for 3-methoxy dibenzosuberone derivatives are limited, general trends for TCAs can be extrapolated:

-

The Tricyclic Core: The rigid, bent structure of the dibenzosuberone nucleus is crucial for activity.

-

The Side Chain: The length and nature of the aminoalkyl side chain significantly influence potency and selectivity for serotonin versus norepinephrine transporters. A three-carbon chain is generally optimal for antidepressant activity.

-

Substitution on the Aromatic Rings: Halogen substitution, as seen in some TCAs, can enhance potency.[3] The introduction of a methoxy group at the 3-position is expected to modulate the electronic properties of the aromatic ring, which could influence binding affinity to the monoamine transporters. Structure-activity relationship studies on other classes of compounds have shown that electron-donating groups like methoxy can sometimes reduce biological activity compared to electron-withdrawing groups.[6]

Potential for Other Biological Activities

Beyond their antidepressant effects, dibenzosuberone derivatives have been investigated for a range of other biological activities, including:

-

Antimicrobial and Anti-inflammatory Properties: The dibenzosuberone scaffold has been explored for these activities, although specific data on 3-methoxy derivatives are scarce.[7]

-

Anticancer Activity: Some dibenzosuberone analogs have shown potential as anticancer agents.

Future Directions and Conclusion

The 3-methoxy dibenzosuberone scaffold holds promise for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this class of compounds. Key areas for future investigation include:

-

Systematic Synthesis and SAR Studies: A comprehensive library of 3-methoxy dibenzosuberone derivatives with variations in the aminoalkyl side chain should be synthesized to establish clear structure-activity relationships.

-

In-depth Pharmacological Profiling: Detailed in vitro and in vivo studies are needed to determine the binding affinities for monoamine transporters, receptor promiscuity, and the overall efficacy and safety of these compounds.

-

Exploration of Novel Therapeutic Applications: Beyond depression, the potential of these compounds in other therapeutic areas, such as chronic pain and anxiety disorders, should be investigated.

References

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

-

Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). [Link]

-

Khan, I., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. ACS Omega, 8(13), 12285-12294. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

- U.S. Patent No. 4,560,787. (1985). Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules (Basel, Switzerland), 10(12), 1429–1437. [Link]

-

Nowak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

Al-Said, M. S., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6683. [Link]

-

Pharmaffiliates. (n.d.). 3-Methoxy Dibenzosuberone. Retrieved from [Link]

-

Wikipedia. (2024). Amitriptyline. [Link]

-

Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 14(5), 3235–3240. [Link]

-

Nagaki, A., et al. (2018). Synthesis of amitriptyline precursor 51 from 1‐bromo‐2‐(bromomethyl)benzene and CO2 in continuous flow. Chemistry–A European Journal, 24(53), 14073-14077. [Link]

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]

- World Intellectual Property Organization. (1999).

- World Intellectual Property Organization. (1993). Reagents and methods for the quantification of amitriptyline or nortriptyline in biological fluids. (WO/1993/003370).

-

Al-Hulli, Z. A., et al. (2022). SAR of Novel 3‑Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4847–4864. [Link]

-

E-ARKIV. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(13), 16-21. [Link]

-

Gatti, F., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 25(18), 4287. [Link]

-

McClure, E. W., & Daniels, R. N. (2021). Classics in Chemical Neuroscience: Amitriptyline. ACS chemical neuroscience, 12(3), 354–362. [Link]

-

Juribašić Kulcsar, M., et al. (2024). Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. [Link]

-

Kuda, A., et al. (2021). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. Polymers, 13(16), 2736. [Link]

-

National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem. [Link]

-

Walls, Z. F., Varghese Gupta, S., Amidon, G. L., & Lee, K.-D. (2014). Synthesis and Characterization of Valyloxy Methoxy Luciferin for the Detection of Valacyclovirase and Peptide Transporter. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5038. [Link]

Sources

- 1. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. Classics in Chemical Neuroscience: Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 7. CAS 17910-76-8: 3-Methoxy Dibenzosuberone | CymitQuimica [cymitquimica.com]

3-Methoxy Dibenzosuberone literature review

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy Dibenzosuberone, a significant derivative of the dibenzosuberone scaffold. The dibenzosuberone core structure is foundational to a class of tricyclic compounds with broad therapeutic applications, most notably as antidepressants.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the nuanced aspects of 3-Methoxy Dibenzosuberone, including its synthesis, physicochemical characteristics, chemical reactivity, and known or potential pharmacological activities. By synthesizing information from peer-reviewed literature and patents, this guide aims to serve as an authoritative resource, explaining the causality behind experimental choices and highlighting areas for future investigation.

The Dibenzosuberone Scaffold: A Privileged Structure in Medicinal Chemistry

The dibenzosuberone tricycle, a fusion of two benzene rings with a central seven-membered cycloheptanone ring, is a cornerstone in the development of neuroactive compounds.[1][3] Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The parent compound, dibenzosuberone, and its unsaturated analog, dibenzosuberenone, are key precursors for a variety of pharmaceuticals.[1]

The introduction of a methoxy group at the 3-position, yielding 3-Methoxy Dibenzosuberone, significantly alters the molecule's electronic and steric properties.[4][5] The methoxy group is a powerful electron-donating group, which can influence the reactivity of the adjacent aromatic ring in electrophilic substitution reactions.[4] Furthermore, its presence can enhance metabolic stability and modulate receptor binding affinity and selectivity, making it a critical area of study for developing next-generation therapeutics.[4][6]

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Physicochemical Data

The properties of 3-Methoxy Dibenzosuberone are summarized below. For context, data for the parent compound, Dibenzosuberone, is also included.

| Property | 3-Methoxy Dibenzosuberone | Dibenzosuberone (Parent Compound) |

| CAS Number | 17910-76-8[5][7] | 1210-35-1[6][8] |

| Molecular Formula | C₁₆H₁₄O₂[4][7] | C₁₅H₁₂O[8] |

| Molecular Weight | 238.28 g/mol [4] | 208.26 g/mol [8] |

| Appearance | Not explicitly stated; likely a solid | Clear yellow liquid or low-melting solid[8] |

| Melting Point | Not available | 32-34 °C[6] |

| Boiling Point | Not available | 203-204 °C at 7 Torr[8] |

| Solubility | Insoluble in water[6] (inferred) | Insoluble in water[6][8] |

| Storage | 2-8°C Refrigerator[7] | Store below +30°C[6][8] |

Analytical Characterization Workflow

The unambiguous identification and purity assessment of 3-Methoxy Dibenzosuberone relies on a combination of spectroscopic and chromatographic techniques.

Caption: A plausible two-step synthesis of 3-Methoxy Dibenzosuberone from the parent dibenzosuberone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a synthesized methodology based on established chemical principles for similar transformations. [2][4] Step 1: Regioselective Bromination of Dibenzosuberone

-

Rationale : Direct bromination of dibenzosuberone is expected to yield a mixture of isomers. To achieve regioselectivity for the 3-position, careful control of reaction conditions and catalyst choice is paramount. The alkyl portion of the seven-membered ring acts as an ortho-, para-director, favoring substitution at positions 1, 3, 7, and 9. Steric hindrance may influence the final product ratio.

-

Procedure :

-

Dissolve Dibenzosuberone (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 equivalents), to the solution.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the 3-bromo dibenzosuberone isomer.

-

Step 2: Methoxylation of 3-Bromo Dibenzosuberone

-

Rationale : The conversion of the aryl bromide to a methoxy ether is typically achieved via a nucleophilic aromatic substitution, often catalyzed by a copper salt (Ullmann condensation).

-

Procedure :

-

To a sealed reaction vessel, add 3-Bromo Dibenzosuberone (1 equivalent), sodium methoxide (1.5-2.0 equivalents), and a copper(I) iodide catalyst (CuI, 0.1-0.2 equivalents).

-

Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove the solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure 3-Methoxy Dibenzosuberone.

-

Chemical Reactivity and Derivatization Potential

3-Methoxy Dibenzosuberone is a versatile intermediate for further chemical modification. [4]Its key reactive sites are the ketone, the electron-rich aromatic ring, and the methoxy group itself.

Caption: Key reactive sites on 3-Methoxy Dibenzosuberone and potential follow-on chemical transformations.

-

Reactions at the Carbonyl Group : The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, or reacted with Grignard reagents to introduce alkyl or aryl groups, forming tertiary alcohols. [2]This is a common strategy for building analogs like amitriptyline. [2]* Electrophilic Aromatic Substitution : The methoxy group is an activating, ortho-, para-directing group. [4]This facilitates further substitutions on the methoxy-bearing ring, allowing for the introduction of nitro, halo, or acyl groups to create a library of analogs.

-

O-Demethylation : The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, 3-Hydroxy Dibenzosuberone. [4]This hydroxyl group can then be used for further functionalization, for example, through etherification or esterification.

Pharmacological Profile and Potential Therapeutic Applications

While specific pharmacological data for 3-Methoxy Dibenzosuberone is not abundant in the public domain, its therapeutic potential can be inferred from the activities of structurally related compounds. The dibenzosuberone scaffold is a well-established pharmacophore for central nervous system (CNS) targets, but also shows promise in other areas. [1][2][3]

Central Nervous System (CNS) Disorders

Given that many tricyclic antidepressants (TCAs) are dibenzosuberone derivatives, it is highly probable that 3-Methoxy Dibenzosuberone could serve as a precursor for novel antidepressants, anxiolytics, or antipsychotics. [1][2]The methoxy substitution could fine-tune the selectivity for serotonin and norepinephrine transporters, potentially leading to an improved side-effect profile compared to older TCAs.

Anti-Inflammatory and Kinase Inhibition

Recent research has identified dibenzosuberone derivatives as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. [1][9]The p38 MAP kinase pathway is a critical regulator of inflammatory responses.

Caption: Hypothesized mechanism of action for 3-Methoxy Dibenzosuberone as an anti-inflammatory agent via inhibition of the p38 MAP kinase signaling pathway.

Inhibition of p38 MAP kinase by a 3-Methoxy Dibenzosuberone analog could block the production of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting its potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Oncology

The structural motif of a substituted polycyclic aromatic system is present in various anticancer agents. Methoxy-substituted benzophenanthridinone derivatives have been investigated as dual inhibitors of DNA topoisomerase I (TOP1) and Tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes critical for DNA replication and repair in cancer cells. [10]This precedent suggests that 3-Methoxy Dibenzosuberone could be a valuable scaffold for developing novel TOP1/TDP1 inhibitors or other classes of anticancer drugs.

Industrial Applications

Beyond its pharmaceutical potential, 3-Methoxy Dibenzosuberone has reported applications in materials science. It is utilized as an ultraviolet (UV) light absorber and stabilizer in plastics, helping to prevent degradation and extend the lifespan of polymer-based products upon exposure to sunlight. [4]

Future Research Directions

3-Methoxy Dibenzosuberone is a compound ripe for further exploration. Key areas for future research include:

-

Optimization of Synthesis : Development of more efficient, scalable, and environmentally friendly synthetic routes.

-

Comprehensive Pharmacological Screening : A broad-based screening campaign to identify its primary biological targets and elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies : Systematic synthesis and testing of analogs with modifications at other positions of the dibenzosuberone core to build a robust SAR profile.

-

Pharmacokinetic and Toxicological Profiling : In-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.

References

-

Manjunath M, Hari N P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1): 555704. [Link]

-

Merkas, S., et al. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429-1437. [Link]

-

Solveigh, K., et al. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(xiii), 16-21. [Link]

- Glunčić, B., et al. (2003). New dibenzosuberone derivatives.

-

Wang, Y., et al. (2023). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

-

Pharmaffiliates. (n.d.). 3-Methoxy Dibenzosuberone. Pharmaffiliates. [Link]

-

Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

-

Jingye. (2024). Discovering the multifunctional benefits of dibenzocycloheptanone: a closer look at its applications. Jingye. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. News - Discovering the multifunctional benefits of dibenzocycloheptanone: a closer look at its applications [jingyepharma.com]

- 4. Buy 3-Methoxy Dibenzosuberone | 17910-76-8 [smolecule.com]

- 5. CAS 17910-76-8: 3-Methoxy Dibenzosuberone | CymitQuimica [cymitquimica.com]

- 6. Dibenzosuberone | 1210-35-1 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. Dibenzosuberone EP Reference Standard CAS 1210-35-1 Sigma Aldrich [sigmaaldrich.com]

- 10. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy Dibenzosuberone (CAS: 17910-76-8)

A Keystone Intermediate for Advanced Therapeutic Agents and Material Science

Introduction: Unveiling a Versatile Tricyclic Ketone

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as 3-Methoxy Dibenzosuberone, is a polycyclic aromatic organic compound. Its structure is characterized by a dibenzosuberone framework—two benzene rings fused to a central seven-membered ring—with a methoxy group (-OCH₃) at the 3-position. This substitution significantly influences the molecule's polarity, solubility, and reactivity compared to its parent compound, dibenzosuberone. While not typically an end-product itself, 3-Methoxy Dibenzosuberone serves as a critical intermediate in the synthesis of a range of compounds with significant applications in pharmaceuticals and material science. Its importance lies in its utility as a building block for tricyclic antidepressants (TCAs), novel anticancer agents, and as a UV light absorber in polymers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and the scientific principles behind its applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-Methoxy Dibenzosuberone is fundamental for its handling, reaction optimization, and formulation. The presence of the methoxy group imparts a degree of polarity to the otherwise hydrophobic dibenzosuberone core.

| Property | Value | Source(s) |

| CAS Number | 17910-76-8 | [1] |

| Molecular Formula | C₁₆H₁₄O₂ | [2] |

| Molecular Weight | 238.29 g/mol | [1][2] |

| IUPAC Name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | [3] |

| Synonyms | 3-Methoxy Dibenzocycloheptenone, 3-Methoxy Dibenzosuberan-5-one | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. | Inferred from structure |

Synthesis and Purification: A Strategic Approach

While specific literature detailing the synthesis of 3-Methoxy Dibenzosuberone is scarce, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles, particularly the synthesis of the dibenzosuberone core. The following proposed synthesis starts from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: first, the construction of a substituted diaryl intermediate, followed by an intramolecular cyclization to form the tricyclic ketone. A retro-synthetic analysis points towards a Friedel-Crafts acylation followed by an intramolecular cyclization as a viable strategy.

Figure 1: Proposed two-stage synthesis of 3-Methoxy Dibenzosuberone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous reactions for the synthesis of dibenzosuberone and its derivatives.

Step 1: Synthesis of 2-(3-Methoxyphenethyl)benzoic acid

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxyphenylacetic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-methoxyphenylacetyl chloride.

-

Friedel-Crafts Acylation: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, add the freshly prepared 3-methoxyphenylacetyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the intermediate ketone.

-

Reduction: The resulting ketone is then reduced to the corresponding alkane, 2-(3-methoxyphenethyl)benzoic acid, using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction.

Step 2: Intramolecular Cyclization to 3-Methoxy Dibenzosuberone

-

Cyclization: The 2-(3-methoxyphenethyl)benzoic acid intermediate is heated in polyphosphoric acid (PPA) or with Eaton's reagent (P₂O₅ in methanesulfonic acid) at a temperature typically ranging from 80-120 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured onto ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration or extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 3-Methoxy Dibenzosuberone.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-Methoxy Dibenzosuberone. The following are the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The methoxy group protons should appear as a sharp singlet around 3.8 ppm. The ethylene bridge protons will likely appear as a multiplet in the range of 2.8-3.2 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 6.8-8.0 ppm), with the protons on the methoxy-substituted ring appearing at slightly different chemical shifts compared to those on the unsubstituted ring.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The carbonyl carbon is expected to resonate downfield, around 190-200 ppm. The methoxy carbon should appear around 55 ppm. The sp³ carbons of the ethylene bridge will be in the upfield region (around 30-40 ppm), while the aromatic carbons will be in the range of 110-140 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~ 8.0 ppm (d, 1H, Ar-H) | ~ 195 ppm (C=O) |

| ~ 7.5-7.2 ppm (m, 5H, Ar-H) | ~ 160 ppm (C-OCH₃) |

| ~ 6.9 ppm (m, 2H, Ar-H) | ~ 140-120 ppm (Ar-C) |

| ~ 3.8 ppm (s, 3H, -OCH₃) | ~ 115-110 ppm (Ar-C) |

| ~ 3.2-2.8 ppm (m, 4H, -CH₂CH₂-) | ~ 55 ppm (-OCH₃) |

| ~ 35 ppm (-CH₂CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the C=O stretching of the aromatic ketone. The C-O stretching of the methoxy group should appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be seen in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected to be prominent at m/z = 238. Fragmentation patterns will likely involve the loss of the methoxy group (·OCH₃) or a methyl radical (·CH₃), and cleavage of the ethylene bridge. A characteristic fragmentation of aromatic ethers is the loss of CH₂O (30 Da).

Applications and Underlying Mechanisms

The utility of 3-Methoxy Dibenzosuberone stems from its role as a versatile scaffold for the synthesis of more complex molecules with specific biological or physical properties.

Intermediate for Tricyclic Antidepressants (TCAs)

The dibenzosuberone core is a key structural feature of several TCAs, such as amitriptyline and nortriptyline. These drugs primarily function by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[3][4][5][6] The synthesis of these antidepressants often involves the modification of the carbonyl group of a dibenzosuberone derivative. 3-Methoxy Dibenzosuberone can be a starting material for novel TCA analogues, where the methoxy group can modulate the pharmacological profile, including receptor binding affinity and metabolic stability.

Figure 2: Mechanism of action of Tricyclic Antidepressants.

Precursor for Novel Anticancer Agents

The dibenzosuberone scaffold has also been explored in the design of new anticancer drugs. Some derivatives have shown potential as tubulin polymerization inhibitors.[7][8][9] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. 3-Methoxy Dibenzosuberone can be used to synthesize a variety of derivatives, such as those with 1,2,3-triazole tethers, which have been investigated for their antiproliferative activity.

UV Stabilizer in Polymers

The benzophenone-like structure of 3-Methoxy Dibenzosuberone makes it a candidate for use as a UV absorber in plastics.[10][11] Polymers are susceptible to degradation upon exposure to ultraviolet radiation from sunlight, leading to discoloration, brittleness, and loss of mechanical properties.[12] UV absorbers protect polymers by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus preventing the initiation of photo-oxidative degradation pathways. The conjugated system of the dibenzosuberone core, enhanced by the carbonyl and methoxy groups, allows for efficient absorption of UV light.

Figure 3: Mechanism of a UV absorber in protecting a polymer matrix.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxy Dibenzosuberone. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Methoxy Dibenzosuberone is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and material science. Its tricyclic structure provides a robust scaffold for the development of new therapeutic agents, particularly in the areas of antidepressants and oncology. Furthermore, its inherent UV-absorbing properties make it a promising candidate for polymer stabilization. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for researchers and developers to explore the full potential of this intriguing molecule.

References

Sources

- 1. GCMS Section 6.13 [people.whitman.edu]

- 2. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 3. Amitriptyline - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]